molecular formula C17H20FN3OS B12674544 Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N'-(5-methyl-2-pyridinyl)- CAS No. 149488-39-1

Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N'-(5-methyl-2-pyridinyl)-

Cat. No.: B12674544
CAS No.: 149488-39-1
M. Wt: 333.4 g/mol
InChI Key: QOWQLJPKVFLTTM-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(2-ethoxy-6-fluorophenyl)ethylamine with 5-methyl-2-pyridinecarboxaldehyde in the presence of thiourea. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of corresponding amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological processes or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like ethoxy, fluorophenyl, and pyridinyl may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(2-phenylethyl)-N’-(5-methyl-2-pyridinyl)-: Lacks the ethoxy and fluorophenyl groups.

    Thiourea, N-(2-(2-methoxyphenyl)ethyl)-N’-(5-methyl-2-pyridinyl)-: Contains a methoxy group instead of an ethoxy group.

    Thiourea, N-(2-(2-chlorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)-: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- is unique due to the presence of the ethoxy and fluorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

CAS No.

149488-39-1

Molecular Formula

C17H20FN3OS

Molecular Weight

333.4 g/mol

IUPAC Name

1-[2-(2-ethoxy-6-fluorophenyl)ethyl]-3-(5-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C17H20FN3OS/c1-3-22-15-6-4-5-14(18)13(15)9-10-19-17(23)21-16-8-7-12(2)11-20-16/h4-8,11H,3,9-10H2,1-2H3,(H2,19,20,21,23)

InChI Key

QOWQLJPKVFLTTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)C

Origin of Product

United States

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